![molecular formula C25H21N5O2S2 B2404761 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide CAS No. 847401-18-7](/img/structure/B2404761.png)
2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide
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Description
2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C25H21N5O2S2 and its molecular weight is 487.6. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
The compound shows potential in anticancer applications. A study synthesized similar thiazole derivatives and tested them against lung adenocarcinoma cells, showing selectivity and apoptosis-inducing properties, though not as high as cisplatin (Evren et al., 2019).
Antimicrobial Activity
Another area of application is in antimicrobial treatments. Similar compounds have been synthesized and evaluated for antimicrobial activity. For instance, derivatives showed effectiveness against various bacteria and fungi, indicating the compound's potential as an antimicrobial agent (Baviskar et al., 2013).
Synthesis and Structural Analysis
The synthesis and structural elucidation of related compounds provide a framework for understanding this compound’s properties. Studies have detailed the synthesis processes and analyzed the structures using techniques like NMR and mass spectrometry, which are crucial for developing further applications (Yurttaş et al., 2020).
Potential in Treating Diabetes Complications
Compounds of a similar nature have been studied for their role in inhibiting aldose reductase, an enzyme linked to diabetes complications. This suggests potential therapeutic applications for the compound in managing diabetes-induced microvascular issues (Sever et al., 2021).
Anti-inflammatory and Analgesic Applications
Related compounds have been synthesized and tested for anti-inflammatory and analgesic activities, suggesting the possibility of this compound being utilized in similar therapeutic contexts (Kumar et al., 2014).
properties
IUPAC Name |
N-(3-methylphenyl)-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O2S2/c1-17-8-7-9-18(14-17)26-23(31)16-33-24-28-27-22(30(24)19-10-3-2-4-11-19)15-29-20-12-5-6-13-21(20)34-25(29)32/h2-14H,15-16H2,1H3,(H,26,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUZJTOJGJWFKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide |
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